

# A Comparative Analysis of Experimental and Predicted Properties of 1-Methyl-2-propylcyclopentane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Methyl-2-propylcyclopentane**

Cat. No.: **B14171914**

[Get Quote](#)

For researchers and professionals in the fields of chemistry and drug development, a precise understanding of the physicochemical properties of molecules is paramount. This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of the stereoisomers of **1-Methyl-2-propylcyclopentane**: **cis-1-Methyl-2-propylcyclopentane** and **trans-1-Methyl-2-propylcyclopentane**. This analysis is crucial for applications ranging from organic synthesis to the development of new therapeutic agents.

## Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental and predicted data for the key physicochemical properties of the cis and trans isomers of **1-Methyl-2-propylcyclopentane**.

Table 1: Experimental Properties of **1-Methyl-2-propylcyclopentane** Isomers

| Property               | <b>cis-1-Methyl-2-propylcyclopentane</b>                                 | <b>trans-1-Methyl-2-propylcyclopentane</b>                                               |
|------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Boiling Point          | 148.858 °C at 760 mmHg[1][2]                                             | No specific experimental data found                                                      |
| Density                | 0.775 g/cm³[1][2]                                                        | No specific experimental data found                                                      |
| Refractive Index       | 1.426[1][2]                                                              | No specific experimental data found                                                      |
| Kovats Retention Index | 884, 887, 888, 892, 897, 913, 918, 923, 927 (Semi-standard non-polar)[3] | 881.4, 884, 885.1, 886.6, 888, 892, 896, 913, 918, 922, 927 (Semi-standard non-polar)[4] |
| Flash Point            | 30.804 °C[1][2]                                                          | No specific experimental data found                                                      |
| Melting Point          | N/A[1]                                                                   | ~150 K (experimental data available)[5]                                                  |

Table 2: Predicted Properties of **1-Methyl-2-propylcyclopentane** Isomers from Computational Models

| Property                     | <b>cis-1-Methyl-2-propylcyclopentane (Predicted)</b> | <b>trans-1-Methyl-2-propylcyclopentane (Predicted)</b> | <b>1-Methyl-2-propylcyclopentane (General, Predicted)</b> |
|------------------------------|------------------------------------------------------|--------------------------------------------------------|-----------------------------------------------------------|
| Molecular Weight             | 126.24 g/mol                                         | 126.24 g/mol                                           | 126.24 g/mol <a href="#">[6]</a>                          |
| XLogP3-AA                    | 4.3                                                  | 4.3                                                    | 4.3 <a href="#">[6]</a>                                   |
| Complexity                   | 76.1                                                 | 76.1                                                   | 76.1 <a href="#">[6]</a>                                  |
| Rotatable Bond Count         | 2                                                    | 2                                                      | 2 <a href="#">[7]</a>                                     |
| Hydrogen Bond Donor Count    | 0                                                    | 0                                                      | 0 <a href="#">[7]</a>                                     |
| Hydrogen Bond Acceptor Count | 0                                                    | 0                                                      | 0 <a href="#">[7]</a>                                     |

## Experimental Protocols

The determination of the physicochemical properties listed above involves standardized laboratory procedures. Below are detailed methodologies for the key experiments.

### Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[\[8\]](#)

- **Sample Preparation:** A small amount of the liquid sample (approximately 0.5 mL) is placed in a small glass tube (Durham tube).
- **Capillary Tube Insertion:** A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.
- **Apparatus Setup:** The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

- Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for even heat distribution through convection currents in the oil.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
- Boiling Point Reading: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.[9]

## Density Measurement (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

- Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.
- Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper, which has a capillary bore, is inserted, allowing excess liquid to be expelled.
- Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.
- Final Weighing: The outside of the pycnometer is carefully dried, and its mass is weighed.
- Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

## Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is determined using a refractometer.[10]

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.

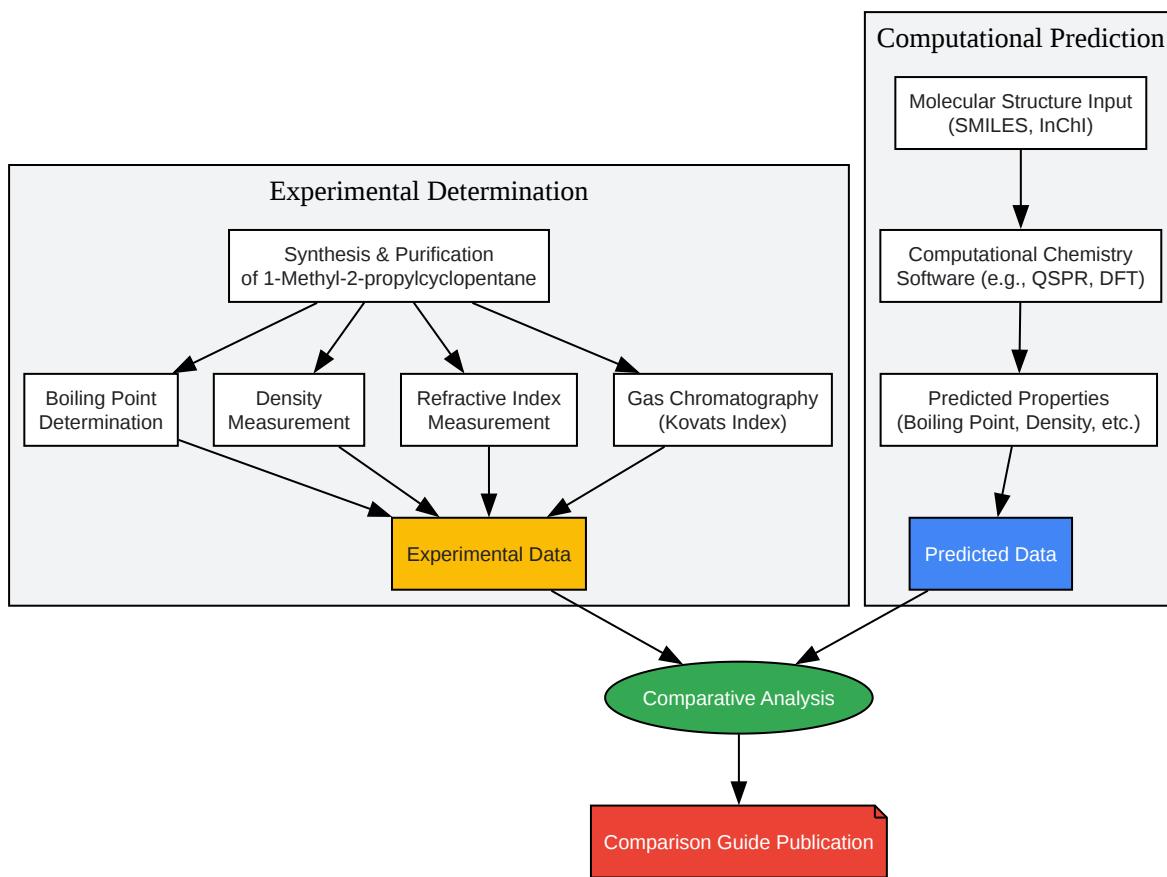
- Sample Application: A few drops of the liquid sample are placed on the surface of the prism.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should always be recorded, as the refractive index is temperature-dependent.

## Kovats Retention Index Determination (Gas Chromatography)

The Kovats retention index is a standardized measure used in gas chromatography to identify compounds. It is determined by comparing the retention time of the analyte to the retention times of a series of n-alkanes.

- Standard Preparation: A mixture of n-alkanes (e.g., C8 to C20) is prepared.
- Chromatographic Analysis: Both the n-alkane standard mixture and the sample containing **1-Methyl-2-propylcyclopentane** are injected into the gas chromatograph under identical conditions (column, temperature program, carrier gas flow rate).
- Data Acquisition: The retention times for the n-alkanes and the analyte are recorded.
- Calculation: The Kovats retention index (I) is calculated using the following formula for a temperature-programmed analysis:

$$I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]$$


Where:

- $t_x$  is the retention time of the analyte.
- $t_n$  is the retention time of the n-alkane eluting just before the analyte.
- $t_{n+1}$  is the retention time of the n-alkane eluting just after the analyte.

- n is the carbon number of the n-alkane eluting just before the analyte.

## Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and predicted properties of a chemical compound like **1-Methyl-2-propylcyclopentane**.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing experimental and predicted molecular properties.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. cis-1-Methyl-2-propylcyclopentane | C9H18 | CID 6427144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1-Methyl-2-propylcyclopentane | C9H18 | CID 6427145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-1-Methyl-2-propylcyclopentane [webbook.nist.gov]
- 6. 1-Methyl-2-propyl-cyclopentane | C9H18 | CID 316554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. faculty.weber.edu [faculty.weber.edu]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Predicted Properties of 1-Methyl-2-propylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14171914#experimental-vs-predicted-properties-of-1-methyl-2-propylcyclopentane>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)